molecular formula C11H14ClNO3S B1379512 Ethyl 2-(2-chloropropanamido)-4-methylthiophene-3-carboxylate CAS No. 1803591-28-7

Ethyl 2-(2-chloropropanamido)-4-methylthiophene-3-carboxylate

Cat. No.: B1379512
CAS No.: 1803591-28-7
M. Wt: 275.75 g/mol
InChI Key: ZLAMVNUQRGANAH-UHFFFAOYSA-N
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Description

Ethyl 2-(2-chloropropanamido)-4-methylthiophene-3-carboxylate is a synthetic organic compound characterized by its unique thiophene ring structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of functional groups such as the ethyl ester, chloropropanamido, and methyl substituents on the thiophene ring contributes to its reactivity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-chloropropanamido)-4-methylthiophene-3-carboxylate typically involves multiple steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with sulfur sources under acidic conditions.

    Introduction of the Methyl Group: The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Amidation: The 2-chloropropanamido group is introduced through an amidation reaction. This involves reacting the thiophene derivative with 2-chloropropanoyl chloride in the presence of a base like triethylamine.

    Esterification: Finally, the ethyl ester group is introduced by esterifying the carboxylic acid derivative with ethanol in the presence of an acid catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

    Substitution: The chloropropanamido group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea in polar aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Azides, thiols, and other substituted derivatives.

Scientific Research Applications

Ethyl 2-(2-chloropropanamido)-4-methylthiophene-3-carboxylate has diverse applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting inflammation and cancer.

    Materials Science: The compound’s thiophene ring makes it a candidate for the development of conductive polymers and organic semiconductors.

    Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.

    Industrial Chemistry: The compound is explored for its use in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism by which Ethyl 2-(2-chloropropanamido)-4-methylthiophene-3-carboxylate exerts its effects depends on its application:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, blocking substrate access, and altering enzyme conformation.

    Protein-Ligand Interactions: It can form hydrogen bonds and hydrophobic interactions with proteins, stabilizing the protein-ligand complex and modulating biological activity.

Comparison with Similar Compounds

Ethyl 2-(2-chloropropanamido)-4-methylthiophene-3-carboxylate can be compared with other thiophene derivatives:

    Ethyl 2-(2-chloropropanamido)-5-phenylthiophene-3-carboxylate: This compound has a phenyl group instead of a methyl group, which can influence its reactivity and biological activity.

    Ethyl 2-(2-chloropropanamido)-5-methylthiophene-3-carboxylate: Similar structure but with different substitution patterns, affecting its chemical properties and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and potential for diverse applications in various fields.

Properties

IUPAC Name

ethyl 2-(2-chloropropanoylamino)-4-methylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO3S/c1-4-16-11(15)8-6(2)5-17-10(8)13-9(14)7(3)12/h5,7H,4H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLAMVNUQRGANAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C)NC(=O)C(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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